molecular formula C21H22ClN3O2 B6585481 8'-chloro-1-[2-(4-methylphenyl)acetyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251696-94-2

8'-chloro-1-[2-(4-methylphenyl)acetyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No. B6585481
CAS RN: 1251696-94-2
M. Wt: 383.9 g/mol
InChI Key: DGENCCXXYLSTTO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . Pyrrolidine, another five-membered ring present in the compound, is also used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of your compound likely involves the imidazole and pyrrolidine rings mentioned earlier. These structures allow for efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, compounds with similar structures show a broad range of reactivity. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Antifungal Activity

F3406-9215 has been investigated for its antifungal properties. Researchers have synthesized novel 1,2,4-triazolo [4,3-a]pyridine derivatives containing hydrazone moieties, including F3406-9215, and evaluated their antifungal efficacy. Some of these compounds demonstrated good antifungal activity .

Antileishmanial and Antimalarial Potential

Pyrazole-bearing compounds, which share structural similarities with F3406-9215, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While specific studies on F3406-9215’s antileishmanial and antimalarial effects are not directly available, exploring its pyrazole-based structure could provide insights .

Structure–Activity Relationship (SAR) Studies

Researchers have conducted density functional theory (DFT) calculations to understand the structure–activity relationship of 1,2,4-triazolo [4,3-a]pyridine derivatives. These studies help elucidate how specific structural features impact biological activity, including antifungal properties .

Bioactive Phenomena

The acylhydrazone structure found in F3406-9215 is considered an important pharmacophore in drug discovery. Hydrazones, including F3406-9215, have been explored for various bioactive phenomena, such as anti-cancer, insecticidal, antibacterial, and antimicrobial activities .

Industrial Chemistry Applications

Nitrogen-containing heterocycles, like F3406-9215, play a crucial role in industrial chemistry. Their synthesis and diverse biological activities make them valuable starting materials for various applications, including coordination chemistry, pesticidal chemistry, and polymer chemistry .

Future Prospects

While existing research provides valuable insights, further investigations are needed to fully uncover F3406-9215’s potential applications. Researchers may explore its interactions with specific biological targets, evaluate its safety profile, and assess its efficacy in relevant disease models.

properties

IUPAC Name

8-chloro-1'-[2-(4-methylphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-14-5-7-15(8-6-14)13-18(26)25-11-9-21(10-12-25)23-19-16(20(27)24-21)3-2-4-17(19)22/h2-8,23H,9-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGENCCXXYLSTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8'-chloro-1-[2-(4-methylphenyl)acetyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

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